molecular formula C7H14O3 B1268213 Ethyl 2-(propan-2-yloxy)acetate

Ethyl 2-(propan-2-yloxy)acetate

Cat. No.: B1268213
M. Wt: 146.18 g/mol
InChI Key: JECQALZMHMNOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(propan-2-yloxy)acetate is an ester derivative of acetic acid, characterized by an isopropoxy (-OCH(CH₃)₂) group at the α-position of the acetate backbone and an ethyl ester moiety. Its molecular formula is C₇H₁₂O₄, with a structure comprising a central carbonyl group flanked by an ethyl ester (COOEt) and a methyl-branched ether (CH₂-O-iPr). This compound is synthesized via nucleophilic substitution reactions, such as the reaction of ethyl bromoacetate with isopropyl alcohol under basic conditions, as inferred from analogous syntheses in the literature .

For example, Ethyl 2-phenylacetoacetate (a keto-ester analog) is employed in synthesizing phenylacetone, a precursor to amphetamines .

Properties

IUPAC Name

ethyl 2-propan-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECQALZMHMNOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346278
Record name Ethyl isopropoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42415-64-5
Record name Ethyl isopropoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares Ethyl 2-(propan-2-yloxy)acetate with structurally related esters, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Substituent (R) Key Features/Applications Reference
Ethyl 2-(propan-2-yloxy)acetate C₇H₁₂O₄ -OCH(CH₃)₂ Branched ether group; potential solvent or intermediate.
Ethyl 2-methoxyacetate C₅H₁₀O₃ -OCH₃ Smaller alkoxy group; higher water solubility; used in coatings and adhesives.
Ethyl 2-ethoxyacetate C₆H₁₂O₃ -OC₂H₅ Linear ethoxy group; intermediate in fragrances and plasticizers.
Ethyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate C₁₀H₁₈O₄ -O(tetrahydropyran) Bulky cyclic ether; enhanced stability; niche use in controlled-release formulations.
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ -C₆H₅ (phenyl) Keto-ester; precursor to pharmaceuticals (e.g., amphetamines).
Propan-2-yl (2,4,5-trichlorophenoxy)acetate C₁₁H₁₁Cl₃O₃ -O(2,4,5-trichlorophenyl) Herbicidal activity (phenoxyacetic acid derivative); agrochemical applications.

Physicochemical Properties

  • Hydrophobicity: The isopropoxy group in Ethyl 2-(propan-2-yloxy)acetate increases lipophilicity compared to methoxy or ethoxy analogs, reducing water solubility but enhancing compatibility with non-polar solvents .
  • Stability : Branched alkoxy groups (e.g., isopropoxy) confer steric hindrance, slowing hydrolysis of the ester or ether linkages compared to linear substituents .
  • Boiling Point : Bulkier substituents (e.g., tetrahydropyran in ) generally increase boiling points due to higher molecular weight and reduced volatility.

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